2-(4-Aminopyridin-2-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Aminopyridin-2-yl)acetonitrile is an organic compound with the molecular formula C7H7N3 It features a pyridine ring substituted with an amino group at the 4-position and an acetonitrile group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Aminopyridin-2-yl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloropyridine and acetonitrile.
Nucleophilic Substitution: 2-Chloropyridine undergoes nucleophilic substitution with sodium cyanide to form 2-cyanopyridine.
Amination: The 2-cyanopyridine is then subjected to amination using ammonia or an amine source to introduce the amino group at the 4-position, yielding this compound.
Industrial Production Methods: In an industrial setting, the synthesis may be optimized for large-scale production by:
- Using continuous flow reactors to enhance reaction efficiency and yield.
- Employing catalysts to lower reaction temperatures and improve selectivity.
- Implementing purification techniques such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Aminopyridin-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitro derivatives of the pyridine ring.
Reduction: Primary amines with the structure 2-(4-Aminopyridin-2-yl)ethylamine.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-Aminopyridin-2-yl)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: It is utilized in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-(4-Aminopyridin-2-yl)acetonitrile depends on its application:
Pharmaceuticals: It may act by binding to specific receptors or enzymes, modulating their activity. For example, it can inhibit certain enzymes involved in neurotransmitter degradation.
Materials Science: In organic semiconductors, it facilitates charge transport through its conjugated system.
Comparison with Similar Compounds
2-(4-Aminopyridin-3-yl)acetonitrile: Similar structure but with the amino group at the 3-position.
2-(4-Aminopyridin-5-yl)acetonitrile: Amino group at the 5-position.
2-(4-Aminopyridin-6-yl)acetonitrile: Amino group at the 6-position.
Uniqueness: 2-(4-Aminopyridin-2-yl)acetonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it particularly valuable in the synthesis of compounds with targeted biological activity.
Properties
IUPAC Name |
2-(4-aminopyridin-2-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-3-1-7-5-6(9)2-4-10-7/h2,4-5H,1H2,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGSAGXXJFWLAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619254 |
Source
|
Record name | (4-Aminopyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
415912-70-8 |
Source
|
Record name | (4-Aminopyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.